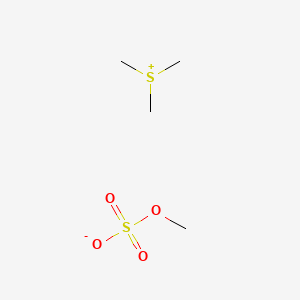
4-Chloro-2-fluorophenetole
Descripción general
Descripción
4-Chloro-2-fluorophenetole is a chemical compound that is widely used in scientific research. Its chemical formula is C8H8ClFO, and it is also known as 4-chloro-2-fluoroanisole. This compound has many applications in the field of organic chemistry, and it is commonly used as a building block for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Internal Rotation and Nuclear Quadrupole Coupling
A study by Nair et al. (2020) investigated the internal rotation and chlorine nuclear quadrupole coupling in 2-chloro-4-fluorotoluene. This research is significant as it provides insights into the fine splittings of rotational transitions and hyperfine effects, essential for understanding the molecular behavior of compounds like 4-Chloro-2-fluorophenetole (Nair et al., 2020).
Synthesis Applications
Fagnoni et al. (1999) demonstrated the use of haloanilines like 4-Chloro-2-fluorophenetole in the smooth synthesis of aryl- and alkylanilines through photoheterolysis. This synthesis method is important for creating various chemical compounds in a controlled and efficient manner (Fagnoni et al., 1999).
Intermolecular Interactions Analysis
Shukla et al. (2014) explored the lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, which included a chloro and a fluoro derivative. This study is significant for understanding the molecular interactions and structures in compounds like 4-Chloro-2-fluorophenetole (Shukla et al., 2014).
Use in Solar Cells
Fan et al. (2018) discussed the application of chlorine-substituted materials in high-performance polymer solar cells. This research is relevant as it highlights the potential use of chlorine-based compounds, similar to 4-Chloro-2-fluorophenetole, in renewable energy technologies (Fan et al., 2018).
Fluorescent Indicators
Boens et al. (2012) reviewed the use of BODIPY scaffold, which involves compounds similar to 4-Chloro-2-fluorophenetole, in the design of fluorescent indicators. These indicators are crucial in various biological and chemical applications, demonstrating the compound's role in sensing technologies (Boens et al., 2012).
Electrophilic Amination
Bombek et al. (2004) studied the electrophilic amination of compounds like 4-fluorophenol, highlighting the chemical reactions and transformations that 4-Chloro-2-fluorophenetole might undergo (Bombek et al., 2004).
Organic Solar Cells Stability
Cheng et al. (2016) used fluorine-containing compounds to enhance the efficiency and stability of organic solar cells. This research underlines the role of fluorine-based compounds, akin to 4-Chloro-2-fluorophenetole, in improving solar cell technologies (Cheng et al., 2016).
Fluorophores and Dyes
Additional research by Boens et al. (2019) and Morimoto et al. (2018) has explored the postfunctionalization of BODIPY dyes and the solvatochromism of fluorescent diarylethene, respectively. These studies provide insights into the potential use of 4-Chloro-2-fluorophenetole in developing advanced fluorophores and dyes for various applications (Boens et al., 2019) (Morimoto et al., 2018).
Environmental Applications
Research by Tront et al. (2007) and Goskonda et al. (2002) has investigated the environmental implications of compounds similar to 4-Chloro-2-fluorophenetole. Their studies involve the sequestration of fluorinated analogs of chlorophenols and the sonochemical degradation of aromatic pollutants, respectively, shedding light on the environmental impact and remediation potential of such compounds (Tront et al., 2007) (Goskonda et al., 2002).
Propiedades
IUPAC Name |
4-chloro-1-ethoxy-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEYQGKTRZGNML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378656 | |
| Record name | 4-Chloro-2-fluorophenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluorophenetole | |
CAS RN |
289039-40-3 | |
| Record name | 4-Chloro-1-ethoxy-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluorophenetole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1586388.png)
![(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid](/img/structure/B1586389.png)